Tributyl(trimethylsilylmethyl)tin
Overview
Description
Tributyl(trimethylsilylmethyl)tin (TBT) is an organotin compound used in a variety of scientific applications. It is a colorless, odorless solid that is insoluble in water and is often used as a catalyst in organic synthesis. TBT has been found to have a wide range of uses in organic chemistry, biochemistry, and pharmaceutical research.
Scientific Research Applications
Organocatalytic Transfer in Synthesis
Tributyl(trimethylsilylmethyl)tin is utilized in organocatalysis. A study by Blanc, Commeiras, and Parrain (2010) describes an efficient N-heterocyclic carbene-mediated organocatalytic procedure using tributyl(trimethylsilyl)stannane for transferring tin onto aldehydes. This process is used for preparing α-silyloxyalkylstannanes and γ-silyloxyallylstannanes, highlighting its significance in organic synthesis (Blanc, Commeiras, & Parrain, 2010).
Analytical Chemistry and Detection
Kadokami et al. (1988) developed a method for determining various organotin compounds, including tributyltin, in water using high-performance liquid chromatography with atomic absorption spectrometry. This showcases its importance in the analysis and detection of organotin compounds in environmental samples (Kadokami, Uehiro, Morita, & Fuwa, 1988).
Speciation and Characterization
Kumar et al. (1993) studied the speciation of organotin compounds, including tributyltin, in biological samples by liquid chromatography with inductively coupled plasma mass spectrometric detection. This work demonstrates the capability to analyze and differentiate tin compounds in complex biological matrices (Kumar, Dorsey, Caruso, & Evans, 1993).
Synthesis and Reactivity
A study by Blaszczak (2001) focuses on the synthesis and applications of tri-n-butyl(trimethylsilylmethyl)stannane. It serves as a precursor to trimethylsilylmethyllithium and is used in the methylenation of aldehydes and ketones. The study highlights the compound's utility in organometallic chemistry (Blaszczak, 2001).
Environmental Impact Studies
Goldberg (1986) discusses the use of tributyl tin (TBT) compounds in antifouling paints for ship hulls. While highly effective in preventing marine organism growth, their toxicity raises environmental concerns. This research signifies the environmental impact and regulatory considerations for tributyltin compounds (Goldberg, 1986).
properties
IUPAC Name |
trimethyl(tributylstannylmethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11Si.3C4H9.Sn/c1-5(2,3)4;3*1-3-4-2;/h1H2,2-4H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKUELHTFOPLKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38SiSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504796 | |
Record name | Trimethyl[(tributylstannyl)methyl]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60504796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tributyl(trimethylsilylmethyl)tin | |
CAS RN |
77425-85-5 | |
Record name | Trimethyl[(tributylstannyl)methyl]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60504796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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